molecular formula C20H22N4O3 B6421795 N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-34-0

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6421795
CAS RN: 878734-34-0
M. Wt: 366.4 g/mol
InChI Key: AKOFDVWEXJDJNE-UHFFFAOYSA-N
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Description

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (BEMTTC) is a synthetic molecule that has been studied for its potential applications in the medical and scientific fields. BEMTTC is a member of the triazole family of molecules, which are heterocyclic compounds composed of three nitrogen atoms and one carbon atom. BEMTTC is a unique molecule due to its anti-oxidant and anti-inflammatory properties, as well as its ability to interact with other molecules in a variety of ways.

Scientific Research Applications

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the medical and scientific fields. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-oxidant and anti-inflammatory properties, which could be beneficial in treating certain diseases. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential to interact with other molecules in a variety of ways, such as through hydrogen bonding and electrostatic interactions. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been used in the synthesis of other molecules, such as the anti-cancer drug imatinib, and has also been studied for its potential to inhibit the growth of certain human cancer cells. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential to inhibit the formation of biofilms, which are clusters of bacterial cells that are resistant to antibiotics.

Mechanism of Action

The mechanism of action of N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not completely understood. However, it is believed that N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide interacts with other molecules through hydrogen bonding and electrostatic interactions. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to interact with certain proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to interact with certain receptors, such as the estrogen receptor, which is involved in the regulation of certain hormones. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to interact with certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-oxidant and anti-inflammatory properties, which could be beneficial in treating certain diseases. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the growth of certain human cancer cells and to inhibit the formation of biofilms. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to interact with certain proteins, receptors, and enzymes, which could have an effect on the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

The advantages of using N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in laboratory experiments include its availability, its low cost, and its ease of synthesis. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that can be easily synthesized in a laboratory setting, which makes it ideal for use in experiments. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is also relatively inexpensive, which makes it an attractive option for researchers. The limitations of N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include its potential toxicity, its potential to interact with other molecules, and its potential to cause side effects. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to be toxic to certain cells and organisms, and it has been found to interact with other molecules in a variety of ways, which could have an effect on the results of experiments. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to cause side effects in certain organisms, which could limit its use in experiments.

Future Directions

The potential future directions of N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include its use in the development of new drugs, its potential to be used in the synthesis of other molecules, its potential to be used as an anti-cancer drug, and its potential to be used as an anti-inflammatory drug. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could also be used in the development of new materials, such as coatings for medical devices, and it could be used in the development of new diagnostic tools. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could also be used in the development of new treatments for diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could be used in the development of new technologies, such as sensors and imaging technologies.

Synthesis Methods

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a variety of methods, including a three-step synthesis, microwave-assisted synthesis, and a one-pot synthesis. The three-step synthesis involves the reaction of 2-ethoxyphenol with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a mono-substituted triazole. This mono-substituted triazole can then be reacted with 2-ethoxyphenol in the presence of a base to form N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The microwave-assisted synthesis involves the reaction of 2-ethoxyphenol with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in an aqueous solution in the presence of a base and a microwave-assisted heating system. This method is faster and more efficient than the three-step synthesis. The one-pot synthesis involves the reaction of 2-ethoxyphenol and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base and a catalyst, such as sodium hydroxide or potassium hydroxide. This method is the most efficient and the fastest of the three methods.

properties

IUPAC Name

N,1-bis(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-26-17-12-8-6-10-15(17)21-20(25)19-14(3)24(23-22-19)16-11-7-9-13-18(16)27-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOFDVWEXJDJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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